8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid

Antiviral Drug Discovery HIV-1 Integrase Drug Resistance

8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid (CAS 587886-03-1, C₁₁H₅BrF₃NO₂, MW 320.06) is a synthetic quinoline-4-carboxylic acid derivative featuring an electron-withdrawing trifluoromethyl group at the 2-position and a bromine atom at the 8-position of the bicyclic aromatic ring system. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of quinoline-based pharmacophores targeting HIV-1 integrase, kinases implicated in cancer progression, and antimalarial agents such as mefloquine.

Molecular Formula C11H5BrF3NO2
Molecular Weight 320.06 g/mol
Cat. No. B12855853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid
Molecular FormulaC11H5BrF3NO2
Molecular Weight320.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C(F)(F)F
InChIInChI=1S/C11H5BrF3NO2/c12-7-3-1-2-5-6(10(17)18)4-8(11(13,14)15)16-9(5)7/h1-4H,(H,17,18)
InChIKeyVUXUONCTCKESBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid: A Dual-Substituted Quinoline-4-Carboxylic Acid Building Block for Antiviral and Anticancer Discovery [1]


8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid (CAS 587886-03-1, C₁₁H₅BrF₃NO₂, MW 320.06) is a synthetic quinoline-4-carboxylic acid derivative featuring an electron-withdrawing trifluoromethyl group at the 2-position and a bromine atom at the 8-position of the bicyclic aromatic ring system [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of quinoline-based pharmacophores targeting HIV-1 integrase, kinases implicated in cancer progression, and antimalarial agents such as mefloquine .

Why 8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid Cannot Be Substituted by Its Parent or Positional Isomers [1] [2]


The 8-bromo and 2-trifluoromethyl substituents on the quinoline-4-carboxylic acid scaffold are not functionally interchangeable. The trifluoromethyl group at position 2 significantly alters the electronic distribution of the quinoline ring, modulating hydrogen-bonding capabilities and metabolic stability, while the bromine at position 8 contributes to steric bulk, lipophilicity, and serves as a critical synthetic handle for transition metal-catalyzed cross-coupling reactions [1]. Crucially, as demonstrated in HIV-1 integrase allosteric inhibitor studies, the 8-bromo substitution is essential for retaining antiviral potency against drug-resistant viral mutants, whereas the 6-bromo positional isomer loses effectiveness entirely [2]. Therefore, simple 'in-class' substitution with the des-bromo parent compound (2-(trifluoromethyl)quinoline-4-carboxylic acid) or with a 6-bromo isomer will result in the loss of the synthetic derivatization capability at the C-8 position and/or the resistance-breaking antiviral activity that differentiates the 8-bromo derivative.

Quantitative Differentiation Evidence: 8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid vs. Closest Analogs


HIV-1 Integrase Allosteric Inhibition: Direct 8-Bromo vs. 6-Bromo Head-to-Head Comparison [1]

In a direct comparative study of multi-substituted quinoline ALLINIs, the 8-bromo analog fully retained inhibitory potency against the ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo positional isomer suffered a significant loss of potency against the identical resistant mutant [1]. This result demonstrates a position-specific advantage for the 8-bromo substitution in overcoming clinically relevant drug resistance.

Antiviral Drug Discovery HIV-1 Integrase Drug Resistance

Lipophilicity (LogP) Differentiation vs. Des-Bromo Parent Compound [1]

The introduction of the bromine atom at position 8 increases the calculated lipophilicity (XLogP3-AA) of 8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid to 3.3 [1], compared to a consensus LogP of approximately 2.5 for the des-bromo parent compound 2-(trifluoromethyl)quinoline-4-carboxylic acid . This LogP increase of 0.5–0.8 units reflects a meaningful shift in partitioning behavior that can influence membrane permeability, protein binding, and metabolic clearance.

Physicochemical Profiling Drug-Likeness ADME Prediction

Synthetic Utility: C-8 Bromine as an Orthogonal Cross-Coupling Handle vs. Des-Bromo Analog

The C-8 bromine substituent enables selective palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings—at the 8-position of the quinoline ring . The des-bromo parent compound, 2-(trifluoromethyl)quinoline-4-carboxylic acid, lacks this reactive handle and cannot undergo analogous late-stage functionalization at the C-8 position. This synthetic distinction is critical for library generation and structure-activity relationship (SAR) exploration.

Synthetic Chemistry Cross-Coupling Building Block

Positional 8-Bromo vs. 6-Bromo Effect on General HIV-1 Integrase ALLINI Antiviral Potency [1]

The original ALLINI structure-activity study demonstrated that the addition of bromine at either the 6- or 8-position of the quinoline scaffold improved antiviral properties relative to unsubstituted analogs, and that both positions initially conferred better antiviral properties [1]. However, as established in Evidence Item 1, only the 8-bromo analog retained full effectiveness against the A128T drug-resistant IN mutant, creating a critical differentiation under resistance-relevant conditions.

Antiviral Potency HIV-1 Integrase ALLINI

Molecular Weight and PSA Comparison with Des-Bromo Parent [1] [2]

8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid has a molecular weight of 320.06 g/mol and a topological polar surface area (TPSA) of 50.2 Ų [1]. The des-bromo parent compound, 2-(trifluoromethyl)quinoline-4-carboxylic acid, has a molecular weight of 241.17 g/mol and an identical TPSA of 50.19 Ų [2]. The 78.9 g/mol increase in molecular weight arises solely from the bromine for hydrogen substitution and may affect passive permeability and solubility properties without altering hydrogen-bonding capacity.

Physicochemical Properties Drug-Likeness Molecular Descriptors

Recommended Application Scenarios for 8-Bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid Based on Quantitative Evidence


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization Targeting Drug-Resistant Strains [REFS-1]

Based on direct evidence that the 8-bromo substitution retains full potency against the ALLINI-resistant IN A128T mutant while the 6-bromo isomer fails, this compound is the preferred quinoline-4-carboxylic acid building block for medicinal chemistry programs aimed at developing next-generation HIV-1 integrase allosteric inhibitors with activity against drug-resistant viral strains [1]. The C-8 bromine also serves as a derivatization point for further SAR exploration via cross-coupling.

Divergent Synthesis of Quinoline-Based Kinase Inhibitor Libraries via C-8 Cross-Coupling [REFS-1]

The presence of the C-8 bromine as an orthogonal reactive handle enables the generation of diverse compound libraries through palladium-catalyzed Suzuki-Miyaura, Heck, or Sonogashira coupling with aryl, alkenyl, or alkynyl partners [1]. This divergent synthetic strategy is not accessible with the des-bromo parent compound, making the 8-bromo derivative the reagent of choice for SAR campaigns targeting kinase inhibition or other intracellular targets where the quinoline scaffold is a privileged chemotype.

Antimalarial Lead Discovery: Mefloquine Analog Synthesis [REFS-1]

The compound serves as a key intermediate in the synthesis of mefloquine and its structural analogs, a clinically used antimalarial agent effective against chloroquine-resistant Plasmodium falciparum [1]. The 8-bromo-2-(trifluoromethyl)quinoline substructure is directly embedded in the mefloquine pharmacophore, making this compound a strategic procurement choice for antimalarial drug discovery and development programs.

Intracellular Target Engagement Studies Requiring Enhanced Membrane Permeability [REFS-1] [REFS-2]

With a LogP of 3.3 (vs. ~2.5 for the des-bromo parent) and an identical TPSA of 50.2 Ų, this compound offers increased lipophilicity without altering hydrogen-bonding capacity [1] [2]. This property profile is advantageous for cell-based assays targeting intracellular enzymes (e.g., human DHODH, kinases) where passive membrane permeability is a rate-limiting factor for target engagement. The compound should be prioritized when the des-bromo analog fails to achieve adequate intracellular exposure.

Quote Request

Request a Quote for 8-bromo-2-(trifluoromethyl)quinoline-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.